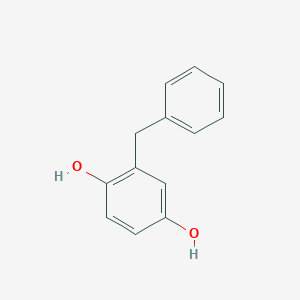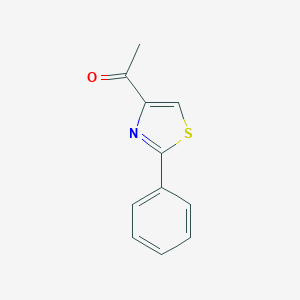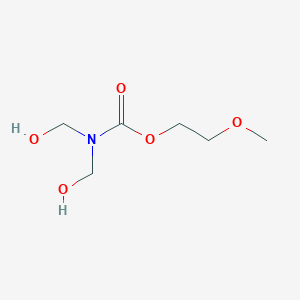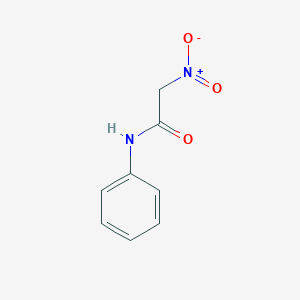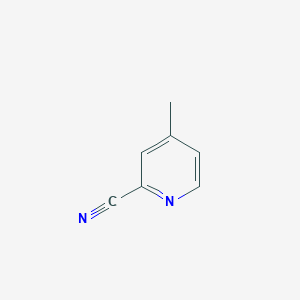
2-Cyano-4-methylpyridine
Descripción general
Descripción
2-Cyano-4-methylpyridine is a compound with the molecular formula C7H6N2 . It is also known by other names such as 4-methylpicolinonitrile and 4-methylpyridine-2-carbonitrile . The molecular weight of this compound is 118.14 g/mol .
Synthesis Analysis
The synthesis of 2-cyano-4-methylpyridine involves a mixture of 4-methylpyridine N-oxide and dimethylsulfuric acid, which is stirred under heating at 70° to 75° C . Then, a solution of potassium cyanide dissolved in water at 10° C or lower is added dropwise while stirring .Molecular Structure Analysis
The IUPAC name for 2-Cyano-4-methylpyridine is 4-methylpyridine-2-carbonitrile . The InChI string representation of the molecule isInChI=1S/C7H6N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,1H3 . The canonical SMILES representation is CC1=CC(=NC=C1)C#N . Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyano-4-methylpyridine are not detailed in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Various methodologies for the introduction of bio-relevant functional groups to pyridine have been reported .Physical And Chemical Properties Analysis
2-Cyano-4-methylpyridine is a solid at 20 degrees Celsius . It has a melting point of 86.0 to 90.0 °C and a boiling point of 148 °C/38 mmHg . It is soluble in methanol .Aplicaciones Científicas De Investigación
Chemical Reactions
2-Cyano-4-methylpyridine can react to produce C7H7NO2.ClH . This reaction requires the reagent 6 NHCl . This application is significant in the field of chemical reactions and synthesis.
Organic Compounds
2-Cyano-4-methylpyridine is classified under organic compounds, specifically organoheterocyclic compounds . It’s used in the study and development of these compounds, contributing to our understanding of organic chemistry.
Pyridines and Derivatives
As a derivative of pyridines, 2-Cyano-4-methylpyridine plays a crucial role in the research of pyridines and their derivatives . It helps in the exploration of new compounds and the development of novel applications.
Flow Synthesis
2-Cyano-4-methylpyridine can be synthesized using a simplified bench-top continuous flow setup . This method is greener and more efficient than conventional batch reaction protocols , making it a valuable tool in sustainable chemistry.
α-Methylation
The compound is involved in the α-methylation of substituted pyridines . This process is important in the production of 2-methylpyridines, which are valuable in various industries such as fine chemicals, polymers, and agrochemicals .
Green Chemistry
The flow synthesis of 2-Cyano-4-methylpyridine represents a significant advancement in green chemistry . It reduces reaction times, increases safety, avoids work-up procedures, and minimizes waste .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Cyano-4-methylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of 2-Cyano-4-methylpyridine in this reaction are the organoboron reagents .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Cyano-4-methylpyridine are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is used to create carbon–carbon bonds, which are fundamental in organic synthesis and are present in all organic and most inorganic compounds .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which can affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The primary result of the action of 2-Cyano-4-methylpyridine is the production of C7H7NO2.ClH . This compound is produced when 2-Cyano-4-methylpyridine reacts with reagent 6 NHCl .
Action Environment
The action of 2-Cyano-4-methylpyridine is influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Additionally, the organoboron reagents used in the reaction are relatively stable, readily prepared, and generally environmentally benign .
Propiedades
IUPAC Name |
4-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWSWUFSHYCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-methylpyridine | |
CAS RN |
1620-76-4, 20970-75-6 | |
| Record name | 4-Methyl-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpyridine-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020970756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyano-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the production of 2-cyano-4-methylpyridine from 2,4-lutidine as described in the research?
A1: The research highlights that 2-cyano-4-methylpyridine and 4-cyano-2-methylpyridine are produced in equal amounts from the ammoxidation of 2,4-lutidine using a chromium(III) oxide - aluminum oxide catalyst. [] This is noteworthy because it indicates that the reaction does not favor the formation of one isomer over the other under the specified conditions, suggesting a relatively similar activation energy for the formation of both isomers. This information is crucial for understanding the reaction mechanism and for potentially optimizing the reaction towards a specific isomer if desired.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

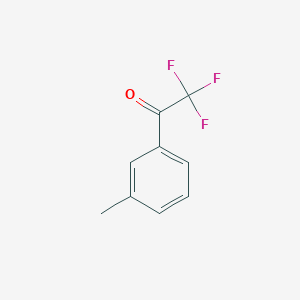

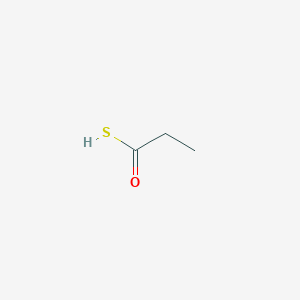
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)
